molecular formula C22H15FN2O4 B14097142 1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B14097142
M. Wt: 390.4 g/mol
InChI Key: QLWVFFGSOZZBKI-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is further substituted with a fluorophenylmethyl group and a furan-2-ylmethyl group

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using a fluorophenylmethyl halide and a Lewis acid catalyst.

    Attachment of the Furan-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the benzofuro[3,2-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include halides, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenylmethyl-Substituted Compounds: These compounds have similar fluorophenylmethyl groups but different core structures, affecting their reactivity and applications.

    Furan-2-ylmethyl-Substituted Compounds: These compounds contain the furan-2-ylmethyl group but differ in other structural aspects, influencing their overall properties.

The uniqueness of 1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C22H15FN2O4

Molecular Weight

390.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN2O4/c23-15-6-3-5-14(11-15)12-24-19-17-8-1-2-9-18(17)29-20(19)21(26)25(22(24)27)13-16-7-4-10-28-16/h1-11H,12-13H2

InChI Key

QLWVFFGSOZZBKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)CC5=CC=CO5

Origin of Product

United States

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